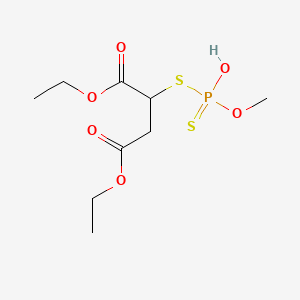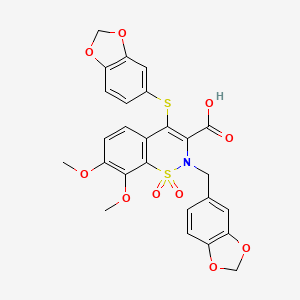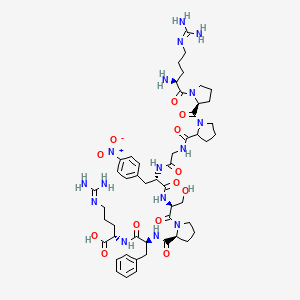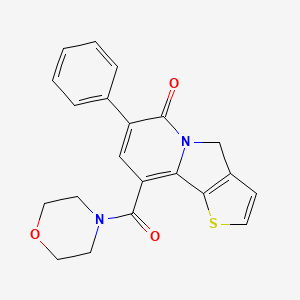
Desmethyl malathion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl malathion is a derivative of malathion, an organophosphate insecticide widely used in agriculture and public health. It is formed through the metabolic degradation of malathion and retains some of the parent compound’s properties. This compound is known for its role in the study of pesticide residues and environmental impact due to its persistence and toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desmethyl malathion can be synthesized through the hydrolysis of malathion. The process involves the removal of a methyl group from the malathion molecule. This reaction typically occurs under alkaline conditions, where malathion is treated with a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the selective removal of the methyl group without further degradation of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl malathion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more toxic compounds such as malaoxon.
Hydrolysis: It can further hydrolyze to form malathion mono- and dicarboxylic acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Alkaline conditions using bases like sodium hydroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Malaoxon: A more toxic oxidation product.
Malathion mono- and dicarboxylic acids: Products of hydrolysis.
Applications De Recherche Scientifique
Desmethyl malathion has several applications in scientific research:
Environmental Studies: Used to study the degradation and persistence of pesticides in the environment.
Toxicology: Helps in understanding the toxic effects of pesticide residues on non-target organisms.
Analytical Chemistry: Employed as a standard in the development of analytical methods for pesticide residue detection.
Biochemistry: Used to study enzyme interactions and inhibition, particularly with acetylcholinesterase
Mécanisme D'action
Desmethyl malathion, like its parent compound malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic junctions, causing overstimulation of cholinergic, muscarinic, and nicotinic receptors. The result is a disruption of normal nerve function, which can be toxic to both target and non-target organisms .
Comparaison Avec Des Composés Similaires
Malathion: The parent compound, widely used as an insecticide.
Malaoxon: An oxidation product of malathion, more toxic than malathion itself.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes
Uniqueness: Desmethyl malathion is unique in its formation as a specific degradation product of malathion. Its study provides insights into the environmental fate and toxicological impact of malathion residues. Unlike some other organophosphates, this compound is specifically used to understand the degradation pathways and persistence of malathion in various environmental matrices .
Propriétés
Numéro CAS |
1116-04-7 |
|---|---|
Formule moléculaire |
C9H17O6PS2 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
diethyl 2-[hydroxy(methoxy)phosphinothioyl]sulfanylbutanedioate |
InChI |
InChI=1S/C9H17O6PS2/c1-4-14-8(10)6-7(9(11)15-5-2)18-16(12,17)13-3/h7H,4-6H2,1-3H3,(H,12,17) |
Clé InChI |
DYVOHGCDZYNZES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)SP(=S)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















